3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetically derived compound belonging to the quinazoline family Quinazoline derivatives are known for their wide range of pharmacological activities
Preparation Methods
Synthetic routes and reaction conditions: Synthesizing this compound typically involves a multi-step process. The starting material is often a suitably protected amino acid, which undergoes cyclization to form the quinazoline core. Subsequent introduction of the cyclopropyl group at the 3-position is achieved via cyclopropanation. Further functionalization involves creating the oxadiazole moiety through cyclization reactions using appropriate reagents such as hydrazine and a carboxylic acid derivative. Methylthio substituent introduction is carried out via a substitution reaction using methanethiol. Industrial production methods: Scaling up this synthesis for industrial production requires optimization of reaction conditions to enhance yield and purity. Typically, this involves using high-purity reagents and optimizing parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide. Reduction reactions can involve agents such as lithium aluminum hydride. Substitution reactions often use nucleophiles like sodium methoxide or thiolates. Major products formed from these reactions: Oxidation may yield sulfoxides or sulfones. Reduction might lead to the corresponding alcohol or amine derivatives. Substitution reactions can yield various substituted quinazoline derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has applications across multiple scientific domains: Chemistry: As a reagent or intermediate in organic synthesis. Biology: Potential as a bioactive molecule in studies focused on enzyme inhibition or as a ligand in binding studies. Medicine: Investigated for its potential therapeutic properties, possibly as an anti-cancer or anti-inflammatory agent. Industry: Utilized in the synthesis of specialty chemicals or as a component in the development of new materials.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interactions with biological targets: Molecular targets and pathways involved: Potential targets include enzymes involved in cellular signaling pathways or DNA replication. The quinazoline core can interact with kinases, modulating their activity, and the oxadiazole moiety might engage in hydrogen bonding or hydrophobic interactions with specific residues in protein targets.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, this compound's uniqueness lies in its specific substitution pattern and the presence of the oxadiazole moiety. Similar compounds might include: 3-cyclopropyl-1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Differing in the substituent on the phenyl ring. 3-cyclopropyl-1-((3-(4-(methylthio)phenyl)-1,2,4-thiadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: Featuring a thiadiazole instead of oxadiazole.
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Properties
IUPAC Name |
3-cyclopropyl-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-29-15-10-6-13(7-11-15)19-22-18(28-23-19)12-24-17-5-3-2-4-16(17)20(26)25(21(24)27)14-8-9-14/h2-7,10-11,14H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQQVNQEEDMEIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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